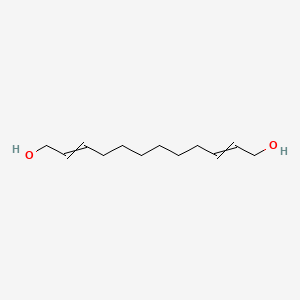
Dodeca-2,10-diene-1,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodeca-2,10-diene-1,12-diol is an organic compound characterized by the presence of two double bonds and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodeca-2,10-diene-1,12-diol can be synthesized through a ring-opening cross metathesis (ROCM) reaction involving cyclooctene and acrylic acid. This reaction is typically catalyzed by a ruthenium-based catalyst and conducted at high substrate concentrations . The resulting unsaturated dicarboxylic acid is then hydrated in a subsequent reaction step to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves similar metathesis reactions, leveraging the scalability of these processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Dodeca-2,10-diene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodeca-2,10-diene-1,12-dione.
Reduction: Formation of dodecane-1,12-diol.
Substitution: Formation of dodeca-2,10-diene-1,12-diyl ethers or esters.
Applications De Recherche Scientifique
Dodeca-2,10-diene-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and high-performance materials.
Mécanisme D'action
The mechanism of action of dodeca-2,10-diene-1,12-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the double bonds can participate in addition reactions. These interactions influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
Cyclooctadiene: A cyclic diene with two double bonds.
Uniqueness
Dodeca-2,10-diene-1,12-diol is unique due to its linear structure with terminal hydroxyl groups and internal double bonds. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to other dienes .
Propriétés
Numéro CAS |
72312-54-0 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
dodeca-2,10-diene-1,12-diol |
InChI |
InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7-10,13-14H,1-6,11-12H2 |
Clé InChI |
HPABSAOLGBMKCM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC=CCO)CCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


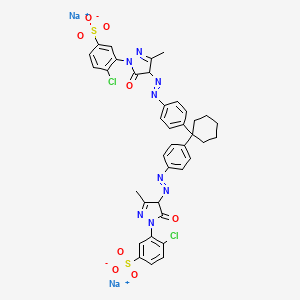
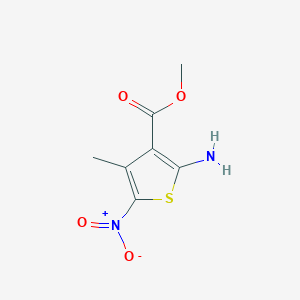
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
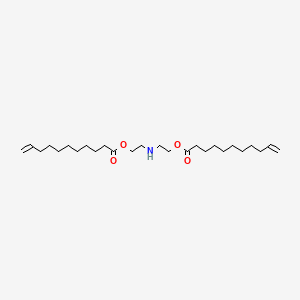

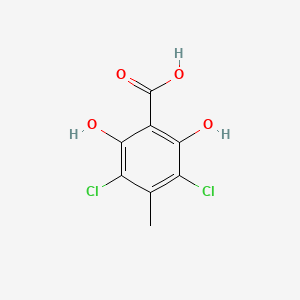
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
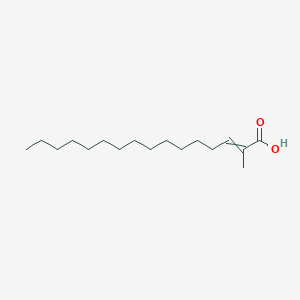
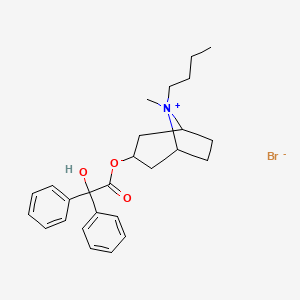

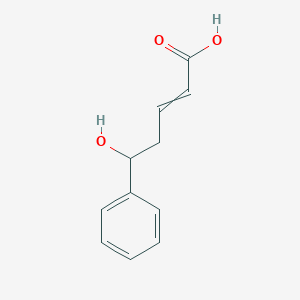

![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)
